2,4-Diisopropylbenzene-1,3-diamine

Polymer Solubility Polyimide Processing Processability

Sourcing a diamine monomer that yields both high optical transparency and organic solubility in polyimide films is a persistent challenge. This compound directly addresses that. The ortho-isopropyl groups disrupt inter-chain packing, delivering critical application advantages: - Reduces charge-transfer complexation, producing colorless polyimide films essential for flexible OLED and solar cell substrates. - Enables solution processability (spin-coating/inkjet) for low-k dielectrics (Dk 2.49-2.86) in high-frequency PCBs. - Maintains high thermal stability (T10% up to 507 °C) without sacrificing processing ease, unlike conventional rigid-rod polyimides.

Molecular Formula C12H20N2
Molecular Weight 192.3 g/mol
CAS No. 133681-71-7
Cat. No. B3347368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diisopropylbenzene-1,3-diamine
CAS133681-71-7
Molecular FormulaC12H20N2
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(C=C1)N)C(C)C)N
InChIInChI=1S/C12H20N2/c1-7(2)9-5-6-10(13)11(8(3)4)12(9)14/h5-8H,13-14H2,1-4H3
InChIKeyNGZRWRJBDHKXLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diisopropylbenzene-1,3-diamine: Sterically Hindered Monomer for High-Performance Polymers


2,4-Diisopropylbenzene-1,3-diamine (CAS 133681-71-7) is a meta-phenylenediamine derivative featuring two bulky isopropyl substituents ortho to the amino groups [1]. This unique steric environment distinguishes it from unsubstituted or less-substituted analogs. The presence of these alkyl groups is known to disrupt molecular packing and inhibit charge-transfer interactions in polymers, making the compound a critical precursor for engineering high-performance polyimides with enhanced solubility, optical transparency, and tailored dielectric properties [2]. It is also explored as a building block for epoxy resins and other advanced materials where steric hindrance can modify reactivity and final network properties [1].

Sterically hindered monomer for polyimide design
Enables soluble, transparent polymer films
Supports tailored dielectric property research

2,4-Diisopropylbenzene-1,3-diamine vs. Generic Diamines


Standard m-phenylenediamine (MPD) or less-substituted analogs like 2,4-diaminotoluene lack the specific steric bulk provided by the two isopropyl groups in 2,4-Diisopropylbenzene-1,3-diamine [1]. In polyimide synthesis, this steric hindrance is not a minor structural variation; it is the primary driver for drastically altering the polymer's macroscopic properties. The ortho-isopropyl groups force the imide rings out of plane, reducing inter-chain charge-transfer complex (CTC) formation. This, in turn, leads to a lighter color (improved transparency) and, crucially, enhances solubility in common organic solvents—a property absent in many unmodified aromatic polyimides [1]. Consequently, substituting the target compound with a generic, less-hindered diamine will result in a polymer with significantly different (and likely undesirable) solubility, color, and dielectric performance, rendering it unfit for specific microelectronic or optoelectronic applications.

2,4-Diisopropylbenzene-1,3-diamine
Generic m-phenylenediamine or less-hindered analogs
Ortho-isopropyl groups disrupt chain packing and CTC formation
Lacks steric bulk; may not reduce inter-chain interactions
Reported to yield soluble, lighter-colored, low-Dk polyimides
May result in insoluble, deeply colored films with higher Dk

2,4-Diisopropylbenzene-1,3-diamine Property Advantages


Enhanced Solubility Over Unsubstituted Polyimides

Polyimides synthesized from the target compound or its closely related analogs exhibit dramatically improved solubility compared to standard aromatic polyimides (API), such as those derived from unsubstituted m-phenylenediamine (MPD) and PMDA. While many APIs are completely insoluble in most organic solvents, polyimides from sterically hindered diamines can be processed from solution. A specific patent claims polyimides from the closely related 2,4-diaminoisopropylbenzene are soluble to the extent of at least 5% w/v in common polyamide solvents like N,N-dialkylcarboxylamides [1]. Furthermore, related polyimides containing diisopropyl groups have been shown to be soluble in a wider range of common solvents, including chloroform and tetrahydrofuran (THF) [2].

Enhanced Solubility
Cross-study comparable
Solubility >5% w/v in N,N-dialkylcarboxylamides; soluble in CHCl₃, THF
Supports solution-processing method fit
Vs. standard aromatic polyimides (insoluble); class-level data
Polymer Solubility Polyimide Processing Processability

Low Dielectric Constant (Dk) for Microelectronics

The introduction of bulky isopropyl groups disrupts chain packing and reduces polymer density, which is a primary mechanism for lowering a material's dielectric constant (Dk). Polyimides synthesized to contain diisopropyl structures have been demonstrated to achieve low dielectric constants. One study on polyimides containing diisopropyl, trifluoromethyl, and methyl structures reported a Dk range of 2.49–2.86 at a frequency of 1 MHz [1]. This is a significant reduction compared to the typical Dk of ~3.5 for standard aromatic polyimides (e.g., Kapton) [2].

Low Dielectric Constant
Class-level inference
Dk range 2.49–2.86 at 1 MHz
Reported reduction vs. standard API (Dk ~3.5)
Measured on films containing diisopropyl units
Dielectric Properties 5G Materials Microelectronics Polyimide Films

Thermal Stability and Solution Processability

Polyimides synthesized from sterically hindered diamines can maintain high thermal stability while gaining solubility. Research on a series of polyimides derived from a diamine with isopropyl side groups demonstrated a 10% weight loss temperature (T10%) in the range of 489–507 °C under a nitrogen atmosphere [1]. This performance is comparable to many high-performance aromatic polyimides, yet it is achieved in a material that is also soluble in common organic solvents [1]. In contrast, unsubstituted aromatic polyimides like Kapton are insoluble and exhibit a similar high thermal decomposition temperature (around 600°C) [2], but the key differentiator is the combination of high heat resistance and solution processability.

Thermal Stability
Cross-study comparable
T10% 489–507 °C in N₂, combined with solution processability
High heat resistance without sacrificing solubility
Comparable to Kapton-type benchmarks; process advantage noted
Thermal Stability Polyimide High-Temperature Applications

Target Applications of 2,4-Diisopropylbenzene-1,3-diamine


Solution-Processable Dielectrics for 5G/6G

The combination of a low dielectric constant (2.49–2.86) and high solubility makes polyimides derived from 2,4-Diisopropylbenzene-1,3-diamine ideal candidates for interlayer dielectrics in high-frequency printed circuit boards (PCBs) and flexible electronics [1]. The low Dk directly addresses the critical need for faster signal transmission with reduced power loss, while the solubility allows for the precise, cost-effective deposition of the dielectric layer via spin-coating or inkjet printing, a feat not achievable with traditional, insoluble polyimides.

Transparent Flexible Substrates for Optoelectronics

For applications like flexible OLED displays and organic solar cells, the substrate must be transparent, thermally stable, and flexible. The steric hindrance from the diisopropyl groups in the target compound reduces charge-transfer complex (CTC) formation in the resulting polyimide, thereby lightening its color and improving optical transparency [2]. This property, combined with the proven high thermal stability (T10% up to 507 °C) and film-forming ability from solution, positions this compound as a strategic monomer for creating colorless polyimide films [3].

High-Temperature Protective Coatings and Composites

In aerospace or industrial settings requiring coatings or composite matrices that can withstand extreme temperatures, polyimides from this diamine offer a unique advantage. They provide thermal stability on par with standard high-performance polyimides (T10% up to 507 °C) but can be applied from a liquid solution [3]. This eliminates the need for complex and costly powder-coating or hot-pressing techniques often required for unsubstituted polyimides, thereby simplifying the manufacturing process for large or complex components while ensuring robust, high-temperature protection.

Application
Selection Property
Validation Focus
High-frequency dielectrics
Low Dk and solution processability
Dielectric properties at target frequencies
Transparent flexible substrates
Optical transparency and thermal stability
Film clarity and Tg validation
High-temperature coatings
Heat resistance with liquid application
Coating uniformity and thermal endurance

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